![molecular formula C15H14N4O4S2 B2544994 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide CAS No. 955771-30-9](/img/structure/B2544994.png)

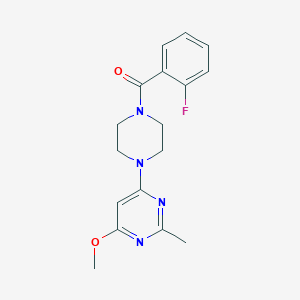

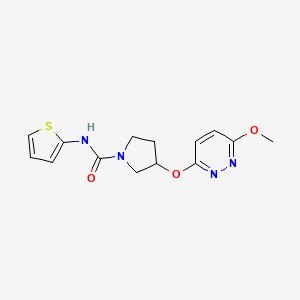

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

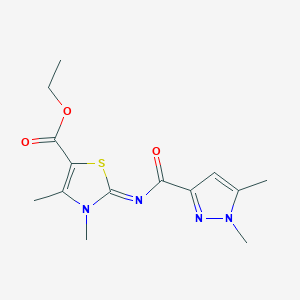

The synthesis of thiazolo[3,2-a]pyrimidines, including the compound , involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .

Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Chemical Reactions Analysis

The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by the stabilization of the product due to the conjugation of the two endocyclic double bonds . An example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via the reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature has been reported .

Scientific Research Applications

Anticancer Potential

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide belongs to a class of compounds that have shown significant potential in cancer research. One such compound, identified as AZD4877, has been highlighted for its excellent biochemical potency and pharmaceutical properties suitable for clinical development. AZD4877 functions as a kinesin spindle protein (KSP) inhibitor, arresting cells in mitosis and leading to cellular death through the induction of the monopolar spindle phenotype characteristic of KSP inhibition. Its favorable pharmacokinetic profile and notable in vivo efficacy make it a promising candidate for cancer treatment (Theoclitou et al., 2011).

Antibacterial Activity

The structural framework of this compound lends itself to antibacterial applications. Research into novel heterocyclic compounds containing a sulfonamido moiety has identified several compounds with significant antibacterial activity. Such compounds have been synthesized and tested for their efficacy against various bacterial strains, indicating their potential as antibacterial agents (Azab et al., 2013).

Gastric Antisecretory Activity

Compounds within the thiazolo[3,2-a]pyrimidine family have been evaluated for their gastric antisecretory activity. Specific derivatives have demonstrated effectiveness in reducing gastric acid secretion in preclinical models, suggesting their potential use in treating conditions like peptic ulcers or gastroesophageal reflux disease (Sugiyama et al., 1989).

Herbicide Design

The structural analogs of this compound have been explored in the design of herbicides targeting acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid biosynthesis. Through molecular docking and comparative molecular field analysis (CoMFA), researchers have identified bioactive conformations of pyrimidinylthiobenzoates, leading to the synthesis and testing of compounds with potential herbicidal activity (He et al., 2007).

properties

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S2/c1-8-7-24-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(6-4-10)25(16,22)23/h3-7H,1-2H3,(H,18,20)(H2,16,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKLSWAATAAMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2544911.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2544912.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)

![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2544923.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2544933.png)